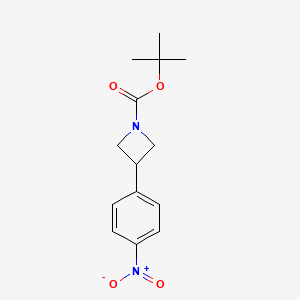![molecular formula C12H20Cl2N2O B2833187 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride CAS No. 1286266-04-3](/img/structure/B2833187.png)
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride” is a chemical compound with the molecular formula C12H20Cl2N2O . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for a similar compound, “4-[(4-amino-1-piperidinyl)methyl]benzonitrile hydrochloride”, is 1S/C13H17N3.ClH/c14-9-11-1-3-12(4-2-11)10-16-7-5-13(15)6-8-16;/h1-4,13H,5-8,10,15H2;1H . This provides a detailed description of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride” include its molecular weight, which is 279.206 . More detailed properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Catalytic Activity and Model Systems for Enzymes
Compounds structurally related to 4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride have been synthesized to model the active sites of type 3 copper proteins, contributing to our understanding of enzymatic processes such as catechol oxidase activity. For instance, the synthesis of unsymmetrical compartmental dinucleating ligands aims to mimic these proteins, highlighting the role of thioether groups close to the metal site in enhancing catalytic activity (Merkel et al., 2005).
Antimicrobial and Antifungal Applications
Research on Schiff bases, including compounds similar to the one , has demonstrated significant antimicrobial and antifungal properties. These compounds have been synthesized and characterized, revealing their potential as antimicrobial agents against a range of bacterial and fungal strains. This opens avenues for the development of new therapeutic agents (Carreño et al., 2018).
Environmental and Material Science Applications
In the realm of environmental science, certain derivatives have been evaluated for their corrosion inhibition properties on metals, suggesting their usefulness in protecting infrastructure and machinery against corrosive environments (Prabhu et al., 2008). Furthermore, the development of novel stabilizers for polymers based on hindered phenols and hindered amine stabilizers showcases the material science applications of these compounds, particularly in enhancing polymer stability against degradation (Kósa et al., 2003).
Bioactivity and DNA Interaction Studies
The bioactivity of 4-aminophenol derivatives, closely related to the compound of interest, has been extensively studied, revealing their broad-spectrum antimicrobial, antidiabetic, and potential anticancer activities. These studies also explore their interactions with DNA, indicating their promise in drug development and as tools for understanding molecular interactions (Rafique et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10;;/h1-4,11,15H,5-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWBERDEHDCXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

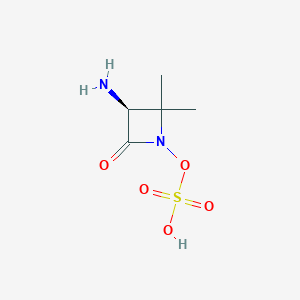
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)
![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)
![4-(4-chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2833115.png)
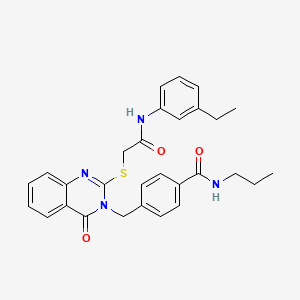
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)


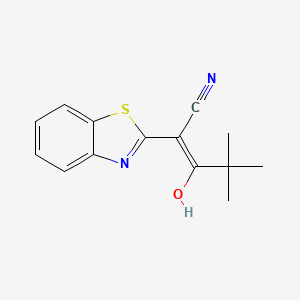
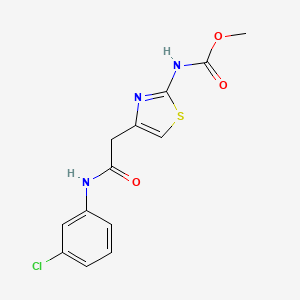
![Methyl 3-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2833125.png)
